2-Naphthalenol, 1-(iminomethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthalenol, 1-(iminomethyl)- can be synthesized through several methods. One common approach involves the condensation reaction between 2-naphthol and an appropriate aldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 1-(iminomethyl)- often involves large-scale condensation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-(iminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenol, 1-(iminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-(iminomethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by generating reactive oxygen species (ROS) and inducing oxidative stress. This can lead to the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position of the naphthalene ring.
1-Naphthaldehyde: Another related compound with an aldehyde group at the 1-position of the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-(iminomethyl)- is unique due to the presence of both hydroxyl and iminomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with its individual components.
Properties
CAS No. |
55135-69-8 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-methanimidoylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,12-13H |
InChI Key |
ZNULUGOEZRSLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N)O |
Origin of Product |
United States |
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